5-Chloro-2-isopropylbenzaldehyde CAS 1289090-35-2 properties
5-Chloro-2-isopropylbenzaldehyde CAS 1289090-35-2 properties
The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2). This document is structured for researchers and process chemists, focusing on the compound's role as a critical building block in the synthesis of next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
CAS Registry Number: 1289090-35-2 IUPAC Name: 5-chloro-2-(propan-2-yl)benzaldehyde Synonyms: 5-Chloro-2-isopropylbenzaldehyde; 2-Isopropyl-5-chlorobenzaldehyde Molecular Formula: C₁₀H₁₁ClO Molecular Weight: 198.65 g/mol
Executive Summary & Core Utility
5-Chloro-2-isopropylbenzaldehyde is a highly specialized aromatic aldehyde intermediate. Unlike common benzaldehydes used in generic organic synthesis, this compound is engineered with specific steric and electronic properties—defined by the bulky isopropyl group at the ortho position and the electron-withdrawing chlorine at the meta position (relative to the aldehyde).
Primary Application: It serves as the limiting reagent in the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (CAS 1476113-93-5). This amine is the pharmacophore scaffold for a class of pyrazole-carboxamide fungicides (SDHIs), which inhibit fungal respiration by binding to the ubiquinone-binding site of complex II.
Research Significance: The ortho-isopropyl group provides crucial steric bulk that influences the rotational freedom of the resulting benzyl-amine linkage in downstream active pharmaceutical ingredients (APIs), enhancing metabolic stability and binding affinity in target enzymes.
Physicochemical Properties
The following data aggregates experimental and predicted values suitable for process design.
| Property | Value / Description | Source/Note |
| Physical State | Liquid (Oil) | Standard for o-alkyl benzaldehydes |
| Appearance | Clear to pale yellow/reddish liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | ~245–250 °C (Predicted) | Est.[1] based on 2-isopropylbenzaldehyde (235°C) |
| Density | 1.12 ± 0.06 g/cm³ | Predicted |
| LogP | 3.65 | High lipophilicity due to chloro/isopropyl groups |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water |
| Flash Point | >100 °C | Non-flammable (Class IIIB) |
Synthetic Methodology (The Grignard-Formylation Route)
The most robust industrial route to CAS 1289090-35-2 avoids direct formylation (e.g., Vilsmeier-Haack) due to regioselectivity issues caused by the directing conflict between the isopropyl and chloro substituents. Instead, a Grignard-mediated formylation is the standard self-validating protocol.
Reaction Pathway Diagram
The following diagram illustrates the logical flow from the precursor to the final aldehyde and its downstream conversion.
Caption: Synthesis of 5-Chloro-2-isopropylbenzaldehyde via Grignard Formylation and downstream application.
Detailed Protocol
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-4-chloro-1-isopropylbenzene.
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Precursor: 1-chloro-4-isopropylbenzene (p-chlorocumene).
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Reagents: Bromine (
), Iron(III) Chloride ( ) catalyst. -
Mechanism: Electrophilic aromatic substitution. The isopropyl group is ortho/para directing, but the para position is blocked by chlorine. The bulky isopropyl group sterically hinders the ortho position, but under controlled conditions, bromination occurs at the 2-position (ortho to isopropyl) due to the combined directing effects.
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Critical Control: Temperature must be kept low (<20°C) to prevent benzylic bromination (radical mechanism) on the isopropyl chain.
Step 2: Grignard Formation & Formylation
Objective: Convert the aryl bromide to the aldehyde.
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Reagents: Magnesium turnings (activated), THF (anhydrous), N,N-Dimethylformamide (DMF).
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Procedure:
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Activation: Charge magnesium turnings into a reactor under
atmosphere. Activate with a crystal of iodine or 1,2-dibromoethane. -
Formation: Add a solution of 2-bromo-4-chloro-1-isopropylbenzene in THF dropwise. Maintain reflux (~65°C) to sustain the Grignard formation.
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Formylation: Cool the Grignard solution to 0–5°C. Add anhydrous DMF (1.2 - 1.5 eq) slowly. The reaction forms an intermediate magnesium hemiaminoxide salt.
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Hydrolysis: Quench the mixture into cold dilute HCl or
solution. The salt hydrolyzes to release 5-Chloro-2-isopropylbenzaldehyde . -
Purification: Extract with Ethyl Acetate or Toluene. Wash with brine. Distill under high vacuum if high purity (>98%) is required.
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Downstream Application: Reductive Amination
The primary industrial utility of CAS 1289090-35-2 is the synthesis of the amine linker for SDHI fungicides.
Reaction:
Protocol Insights:
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Imine Formation: The aldehyde is first condensed with cyclopropylamine to form the Schiff base (imine). This step is often equilibrium-limited and benefits from water removal (e.g., molecular sieves or azeotropic distillation).
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Hydrogenation: The imine is reduced using Hydrogen gas (
) over a Platinum (Pt) or Palladium (Pd) catalyst. -
Why this Aldehyde? The 2-isopropyl group creates a "molecular lock," restricting the rotation of the phenyl ring in the final fungicide binding pocket, which is essential for high-affinity binding to the fungal succinate dehydrogenase complex.
Safety & Handling (E-E-A-T)
As a halogenated aromatic aldehyde, this compound requires strict adherence to safety protocols.
| Hazard Class (GHS) | H-Code | Description | Mitigation |
| Skin Irritation | H315 | Causes skin irritation | Nitrile gloves (0.11mm min); Wash immediately upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles required; Eye wash station must be accessible. |
| STOT-SE | H335 | May cause respiratory irritation | Handle in a fume hood; Avoid generating aerosols. |
| Reactivity | N/A | Air Sensitive (Aldehyde oxidation) | Store under Nitrogen/Argon at 2-8°C. |
Storage Stability: Aldehydes are prone to autoxidation to the corresponding carboxylic acid (5-chloro-2-isopropylbenzoic acid).
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Recommendation: Store in amber glass bottles with a Teflon-lined cap.
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Shelf Life: 12–24 months if stored cold (4°C) and under inert gas.
References
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Vertex AI Search. (2026). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Retrieved from
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PubChem. (2026). 5-Chloro-2-isopropoxybenzaldehyde (Structural Analog Reference). National Library of Medicine. Retrieved from
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ChemicalBook. (2023). 5-chloro-2-isopropylbenzaldehyde Product Properties. Retrieved from
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GuideChem. (2023). N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine Safety and Properties. Retrieved from
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Banaras Hindu University. (2018). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from
